1,2-Benzisothiazole-3-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKQLQOVISMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29273-65-2 | |
| Record name | 2-(1,2-benzisothiazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Heterocyclic Ring Systems in Drug Discovery Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to the field of drug discovery. nih.govreachemchemicals.com Their prevalence in nature is vast, forming the core of essential biomolecules such as DNA, RNA, vitamins, and hormones. This natural abundance has driven the evolution of countless biological processes and mechanisms to interact with these structures. researchgate.net
The significance of heterocyclic rings in medicinal chemistry stems from several key properties:
Structural Diversity: The ability to incorporate various heteroatoms like nitrogen, sulfur, and oxygen into different ring sizes provides a vast and versatile chemical space for drug design. nih.govrroij.com This diversity allows for the fine-tuning of a molecule's steric and electronic properties to achieve optimal interaction with specific biological targets. rroij.com
Pharmacological Versatility: Heterocyclic scaffolds are present in a wide array of approved drugs, demonstrating their capacity to elicit a broad spectrum of biological responses. nih.gov These compounds can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of cellular signaling pathways. rroij.com
Drug-like Properties: Many heterocyclic compounds exhibit favorable physicochemical properties, such as metabolic stability and the ability to form crucial interactions with biological targets through hydrogen bonding, π-π stacking, and other forces. reachemchemicals.comresearchgate.net
The inclusion of heterocyclic scaffolds can significantly alter the pharmacokinetic and pharmacodynamic profiles of a drug molecule, influencing its absorption, distribution, metabolism, excretion, and toxicity. researchgate.net Consequently, a substantial percentage of new molecular entities approved by regulatory bodies like the FDA contain heterocyclic rings. researchgate.net
An Overview of Benzisothiazole Derivatives in Contemporary Chemical Biology
Within the broad class of heterocyclic compounds, the benzisothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry. This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, and its derivatives have demonstrated a remarkable range of pharmacological activities. nih.govjchemrev.com
Benzisothiazole and its analogs are not commonly found in nature, though they are present in some natural products and contribute to the aroma of substances like tea leaves and cranberries. jchemrev.com However, their synthetic accessibility and the diverse biological activities of their derivatives have made them a focal point of extensive research. jchemrev.comresearchgate.net
The broad spectrum of biological activities associated with benzisothiazole derivatives includes:
Anticancer jchemrev.compcbiochemres.com
Antimicrobial researchgate.netpcbiochemres.com
Anti-inflammatory jchemrev.compcbiochemres.com
Anticonvulsant jchemrev.compcbiochemres.com
Antiviral nih.gov
Antitubercular nih.gov
Antidiabetic jchemrev.compcbiochemres.com
Antimalarial nih.govjchemrev.com
Analgesic jchemrev.comnih.gov
The versatility of the benzisothiazole nucleus allows for structural modifications at various positions, leading to the development of compounds with enhanced potency and selectivity for specific biological targets. nih.gov For instance, the introduction of a fluorine atom can improve a drug's metabolic half-life and its ability to bind to target receptors. researchgate.net
Rationale for Focused Investigation on 1,2 Benzisothiazole 3 Acetamide
Classical and Contemporary Approaches to the Benzisothiazole Core Formation
The foundational step in synthesizing this compound is the construction of the benzisothiazole heterocyclic system. This has been achieved through various ring closure strategies, each with its own set of advantages and limitations.
Ring Closure Strategies in 1,2-Benzisothiazole Synthesis
A prevalent and effective method for forming the 1,2-benzisothiazole ring involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. One common strategy starts with 2-mercaptobenzylamine, which undergoes oxidative cyclization in the presence of molecular iodine to form the benzo[d]isothiazole structure. chemicalbook.com Another approach utilizes 2-acylphenylhypochlorothioite, which, upon reaction with ammonia (B1221849), undergoes intramolecular cyclization to yield various benzo[d]isothiazoles. chemicalbook.com
More contemporary methods have focused on improving efficiency and versatility. For instance, an efficient synthesis of 1,2-benzisothiazol-3(2H)-one derivatives has been developed using a cobalt-catalyzed intramolecular S-N bond formation in water. researchgate.net This method demonstrates excellent tolerance for a broad range of substituents and allows for the recycling of the mother liquor. researchgate.net The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes a 2-mercaptobenzamide to a thiyl radical intermediate. researchgate.net Subsequent intramolecular nucleophilic attack by the N-H bond on the sulfur atom leads to the formation of the final product. researchgate.net
Alternative ring-closing reactions have also been explored. Ring-closing metathesis (RCM) is a powerful technique for synthesizing cyclic alkenes and has been applied to the creation of cyclic peptides. nih.govorganic-chemistry.org This method, often employing ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts, forms a stable carbon-carbon double bond. nih.govorganic-chemistry.org While not directly forming the benzisothiazole ring, the principles of RCM highlight the diverse strategies available for creating cyclic structures in organic synthesis.
A novel intramolecular ring-closing reaction of biaryl thioethers has been reported to produce highly functionalized dibenzothiophene (B1670422) sulfonium (B1226848) salts under mild conditions. nih.gov This highlights the ongoing development of new cyclization methods that could potentially be adapted for benzisothiazole synthesis.
Integration of the Acetamide Moiety: Amidation Reactions
Once the benzisothiazole core, often in the form of 1,2-benzisothiazol-3-one or a related intermediate, is synthesized, the next critical step is the introduction of the acetamide side chain. This is typically achieved through amidation reactions.
A common precursor for this step is benzisothiazolin-3-one-2-yl acetic acid. This acid can be coupled with an appropriate amine using a condensing agent to form the desired acetamide derivative. patsnap.com For example, the reaction of substituted 2-amino-5-substituted phenyl-1,3,4-thiadiazole with benzisothiazolin-3-one-2-yl acetic acid in an organic solvent with a condensing agent yields the corresponding 1,3,4-thiadiazole (B1197879) benzisothiazolinone acetamide derivative. patsnap.com This reaction is noted for its mild conditions and good yields. patsnap.com
The direct reaction of a carboxylic acid with an amine is generally inefficient as it primarily forms a salt. libretexts.org Therefore, the carboxylic acid is often activated first. Common methods include converting the carboxylic acid to an acyl chloride or an acid anhydride (B1165640). libretexts.org These more reactive species readily react with ammonia or primary and secondary amines to form amides. libretexts.org For instance, acyl chlorides and acid anhydrides can be used to synthesize amides without the need for a catalyst. youtube.com When starting from an ester or a carboxylic acid, acid or base catalysis is typically required. youtube.com
Exploration of Reagents and Conditions for Optimized Yields and Purity
Optimizing the synthesis of this compound and its analogues requires careful selection of reagents and reaction conditions to maximize yield and purity.
For the ring closure step, various oxidizing agents can be employed for oxidative cyclization. Besides molecular iodine, reagents like hydrogen peroxide, molecular oxygen (air), ozone, sodium chlorate(I), and various peroxy acids have been used. google.com The choice of oxidant can significantly impact the reaction's efficiency and selectivity. For example, a process using hydrogen peroxide for the oxidative cyclization of 2-mercaptobenzamide or its salt to give 1,2-benzisothiazolin-3-one has been described. google.com
In the amidation step, the choice of coupling reagent is crucial. Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide or 2-fluoro-1-methyl-pyridinium p-toluenesulfonate have been successfully used as coupling agents for the reaction of acids with amines, leading to good yields of the desired acetamides. tandfonline.com The reaction conditions for amidation, such as temperature and solvent, are also important factors. For instance, the synthesis of 1,3,4-thiadiazole benzisothiazolinone acetamide derivatives is carried out at a temperature of 10-30°C for 16-24 hours. patsnap.com
The purification of the final product is also a key consideration. Techniques like direct crystallization, extraction followed by recrystallization, and column chromatography are commonly employed to obtain high-purity compounds. patsnap.comgoogle.com
Advanced Synthetic Transformations and Derivatization Strategies
Beyond the initial synthesis, the this compound scaffold can be further modified to create a library of analogues with diverse properties. This is achieved through various functionalization and derivatization strategies.
Functionalization of the this compound Scaffold
The benzene ring of the this compound molecule is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. uci.eduminia.edu.eg The general mechanism of EAS involves the reaction of the aromatic ring with an electrophile to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. uci.edu
Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
Halogenation: This involves the replacement of a hydrogen atom on the benzene ring with a halogen (chlorine or bromine). The reaction is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.org
Nitration: A nitro group (—NO₂) can be introduced onto the aromatic ring by reacting the compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). minia.edu.eg The electrophile in this reaction is the nitronium ion (NO₂⁺). minia.edu.eg
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the benzene ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This is a reliable method for adding a ketone functionality to the aromatic ring. libretexts.org
The directing effects of the substituents already present on the benzene ring and the benzisothiazole ring system will influence the position of the incoming electrophile. The existing amide and isothiazole (B42339) moieties will direct new substituents to specific positions (ortho, meta, or para) on the benzene ring. uci.edu
Modulating Substituents on the Acetamide Nitrogen
The functionalization of the acetamide nitrogen is a key strategy to create a diverse range of analogs. This is typically achieved by reacting 2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid with a variety of substituted amines. The use of condensing agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) facilitates this amide bond formation. researchgate.net This method allows for the introduction of a wide array of substituents, including aryl, substituted aryl, and heterocyclic moieties, onto the acetamide nitrogen. researchgate.net
For instance, a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were synthesized using this carbodiimide-mediated coupling reaction. researchgate.net The reaction conditions are generally mild, proceeding at temperatures between 10-30°C over 16-24 hours. patsnap.com
Table 1: Examples of N-Substituted this compound Analogues
| Substituent on Acetamide Nitrogen | Starting Amine | Condensing Agent | Reference |
| 5-Phenyl-1,3,4-thiadiazol-2-yl | 5-Phenyl-1,3,4-thiadiazol-2-amine | EDC/HOBt | researchgate.net |
| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl | 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | EDC/HOBt | researchgate.net |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl | 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | EDC/HOBt | researchgate.net |
| Substituted Phenyl | Substituted Aniline | Not Specified | researchgate.net |
Introduction of Halogenated Moieties and their Synthetic Routes
Halogen atoms can be introduced onto the benzisothiazole ring or the N-acetyl group. Halogenation of the 1,2-benzisoxazole-3-acetic acid at the 5-position has been achieved using chlorine or bromine in acetic acid, although the yields were not always satisfactory. tandfonline.com A more effective method involves the halogenation of pre-formed N-substituted 1,2-benzisoxazole-3-acetamides. tandfonline.com For example, α-chlorination can be accomplished using N-chlorosuccinimide (NCS). tandfonline.com
Another approach to halogenated analogs involves starting with halogenated precursors. For example, 2-halobenzonitriles can be converted to 2-(alkylthio)benzonitriles, which are then cyclized with a halogenating agent in the presence of water to yield halogenated 1,2-benzisothiazol-3-ones. google.com
Mechanistic Studies of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies.
Investigation of Reaction Pathways and Intermediate Formation
The synthesis of the 1,2-benzisothiazole core often involves the cyclization of a 2-thio-substituted benzamide (B126) derivative. One common pathway is the intramolecular cyclization of 2-mercaptobenzamides. This can be achieved through oxidative dehydrogenation using catalysts like Cu(I) under an oxygen atmosphere, where a thiyl radical intermediate is proposed to form. nih.govresearchgate.net The subsequent intramolecular nucleophilic attack of the amide nitrogen on the sulfur atom leads to the formation of the benzisothiazolone ring. researchgate.net
Another pathway involves the reaction of 2,N-dilithiobenzenesulfonamides with isothiocyanates to form 2-(aminosulfonyl)benzothioamides. These intermediates then undergo ring closure upon treatment with thionyl chloride and pyridine (B92270) to yield (E)-N-substituted 1,2-benzothiazol-3(2H)-imine 1,1-dioxides. researchgate.net
Basicity-Tuned Reactivity in Benzisothiazole Synthesis
The basicity of the reaction medium can significantly influence the course of the synthesis. In the synthesis of 2-substituted benzothiazoles from N'-substituted-N-(2-halophenyl)thioureas, a base-promoted intramolecular C–S bond coupling cyclization is employed. mdpi.com The use of a suitable base is critical for this transformation to proceed efficiently without the need for a transition metal catalyst. mdpi.com Similarly, in the synthesis of 4H-benzo[e] researchgate.netresearchgate.netthiazin-4-one derivatives from benzodithiol-3-ones and amidines, K3PO4 is a crucial base for activating the amidine nucleophile. nih.gov
Green Chemistry Principles in this compound Synthesis
Recent research has focused on developing more environmentally friendly synthetic methods for benzothiazole (B30560) derivatives, which are structurally related to benzisothiazoles. These principles can be applied to the synthesis of this compound. Key strategies include the use of greener solvents, catalysts, and reaction conditions. researchgate.netnih.gov
One approach is the use of water as a solvent, which is non-toxic and readily available. For example, the one-step synthesis of benzothiazole-2-thiols has been achieved in water by reacting 2-aminothiophenols with tetramethylthiuram disulfide. rsc.org Another green solvent that has been explored is glycerol, which allows for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. mdpi.com
The use of microwave irradiation has also been investigated as a green chemistry tool, as it can significantly reduce reaction times and improve yields. mdpi.com For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazole was achieved in just 10 minutes under microwave irradiation. mdpi.com
Synthesis of Bioisosteric and Structurally Related Benzisothiazole-3-acetamide Analogs
Bioisosterism is a strategy used in medicinal chemistry to design analogs of a lead compound by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. princeton.edu
In the context of this compound, the amide bond can be replaced with bioisosteric groups. For example, 1,2,3-triazoles have been investigated as amide bond mimetics. mdpi.com The synthesis of such analogs often involves multi-step sequences. For instance, the Huisgen copper-catalyzed cycloaddition between an alkyne and an azide (B81097) is a common method for constructing the 1,2,3-triazole ring. mdpi.com
Structurally related analogs include compounds where the benzisothiazole ring is replaced by a benzisoxazole or a benzothiazole ring. The synthesis of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides has been reported, starting from 1,2-benzisoxazole-3-acetic acid and the appropriate benzylamine, using a coupling reagent like 2-chloro-1-methylpyridinium iodide. tandfonline.com
Furthermore, the synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine derivatives has been explored as potential antipsychotic agents, demonstrating the versatility of the benzisothiazole scaffold in generating structurally diverse molecules. nih.gov
Synthesis of 1,2-Benzisoxazole-3-acetamide (B1267419) Derivatives
The synthesis of 1,2-benzisoxazole-3-acetamide derivatives has been a subject of interest due to their potential applications. A common approach involves the condensation of 1,2-benzisoxazole-3-acetic acids with appropriate amines.
One effective method for preparing N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides starts with 4-hydroxycoumarins. tandfonline.com The 4-hydroxycoumarins are treated with hydroxylamine (B1172632) in a Posner reaction to yield 1,2-benzisoxazole-3-acetic acids. tandfonline.com These acids are then coupled with α-alkyl-α-methylbenzylamines using a coupling reagent such as 2-chloro-1-methylpyridinium iodide or 2-fluoro-1-methylpyridinium p-toluenesulfonate to produce the target acetamide derivatives in good yields. tandfonline.com
The α-position of the acetamide can be further functionalized. For instance, halogenation at the α-position can be achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). tandfonline.com Alkylation at the exomethylene carbon is also possible through reaction with alkyl halides. tandfonline.com
Another synthetic strategy focuses on creating functionally substituted 1,2-benzisoxazoles. For example, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide can be synthesized from N-(3-(2-chloroacetyl)-4-hydroxyphenyl)acetamide. mdpi.com This intermediate serves as a valuable precursor for a variety of 3,5-disubstituted benzisoxazoles. mdpi.com The general preparation of the 1,2-benzisoxazole (B1199462) core can also be achieved from salicylaldehyde (B1680747) through a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature. wikipedia.org
Table 1: Synthesis of N-α-alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides tandfonline.com
| Compound | R¹ | R² | R³ | Yield (%) |
| 9a | H | H | Me | 85 |
| 9b | 5-Cl | H | Me | 92 |
| 9c | 5-Br | H | Me | 88 |
| 9d | 5-F | H | Me | 80 |
| 9e | 5-Me | H | Me | 95 |
| 9f | 5-sec-Bu | H | Me | 75 |
| 9g | 5-Ph | H | Me | 78 |
| 9h | 5-OMe | H | Me | 83 |
| 9i | 7-Cl | H | Me | 89 |
| 9j | 7-Me | H | Me | 91 |
| 9k | 4,6-Cl₂ | H | Me | 82 |
| 9l | 5,7-Me₂ | H | Me | 87 |
| 9m | 5-Me-7-Cl | H | Me | 86 |
Synthesis of Pyrazolo-1,2-benzothiazine Acetamides
The synthesis of pyrazolo-1,2-benzothiazine acetamides involves the construction of a fused heterocyclic system containing both pyrazole (B372694) and benzothiazine rings. While direct synthesis of the acetamide was not found, methods for related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a fused pyrimidine (B1678525) ring system, offer insights into potential synthetic strategies.
One approach involves the reaction of 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine with various reagents. sapub.org For instance, its reaction with chalcones or α-acetyl ethylcinnamate can yield pyrazolo[1,5-a]pyrimidine derivatives. sapub.org Another strategy is a three-component condensation of a 3,5-diaminopyrazole derivative with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene (B1212753) group. researchgate.net
The synthesis of pyrazoles containing a thioamide group, which could be a precursor to the acetamide, has also been explored. The reaction of 2-cyanothioacetamides with hydrazine (B178648) can lead to the formation of 3,5-diaminopyrazoles through the interaction of both the cyano and thioamide groups. nih.gov
Synthesis of 1,1-Dioxido-1,2-benzisothiazoline-3-acetamide Derivatives
The synthesis of 1,1-dioxido-1,2-benzisothiazoline-3-acetamide derivatives builds upon the core structure of 1,2-benzisothiazolin-3-one 1,1-dioxide, commonly known as saccharin.
A method for preparing 2-alkyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxides involves the reaction of N-alkyl-2,N-dilithiobenzenesulfonamides with methyl isothiocyanate. clockss.org The resulting 2-[(alkylamino)sulfonyl]-N-methylbenzothioamides undergo ring closure with the aid of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). clockss.org This thione derivative could potentially be converted to the corresponding acetamide.
Dimerization of 1,2-benzothiazine 1,1-dioxide derivatives can be achieved using silver oxide. nih.gov This suggests a potential route for creating more complex structures based on the 1,1-dioxido-1,2-benzisothiazoline core.
General methods for the synthesis of the parent 1,2-benzisothiazolin-3-one involve the reaction of a 2-halobenzonitrile with a thiol compound, followed by reaction with a halogenating agent in the presence of water. google.com Another route starts from o-chlorobenzonitrile and anhydrous sodium sulfhydrate to form o-mercaptobenzonitrile, which is then reacted with chlorine gas and water. google.com
Antimicrobial Activity Studies
Derivatives of the 1,2-benzisothiazole scaffold have demonstrated a notable range of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents. These activities span antibacterial, antifungal, and antiviral domains.
The antibacterial potential of 1,2-benzisothiazole derivatives, particularly those incorporating an acetamide linkage, has been evaluated against a variety of bacterial pathogens.
Studies have shown that derivatives of 1,2-benzisothiazole possess inhibitory activity against both Gram-positive and Gram-negative bacteria. A series of mercapto benzothiazole derivatives featuring an acetamide linkage were synthesized and tested for antibacterial efficacy. sphinxsai.com These compounds showed activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. sphinxsai.com
In other studies, various 1,2-benzisothiazolin-3-one derivatives also demonstrated antibacterial action, particularly against Gram-positive organisms. nih.gov For instance, certain N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives were effective against Bacillus subtilis and Staphylococcus aureus. nih.gov However, it was noted that derivatives with N-carboxyamidophenyl groups, which are structurally related to the subject compound, exhibited poor antimicrobial activity. nih.gov A library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives was also screened, confirming antibacterial activity against strains including E. coli, S. aureus, and B. subtilis. kuleuven.be
Table 1: Antibacterial Activity of 1,2-Benzisothiazole Derivatives
| Bacterial Strain | Gram Type | Activity Observed with Derivatives | Reference |
|---|---|---|---|
| Escherichia coli | Gram-Negative | Moderate to Good | sphinxsai.comkuleuven.be |
| Staphylococcus aureus | Gram-Positive | Moderate to Good | sphinxsai.comnih.govkuleuven.be |
| Bacillus subtilis | Gram-Positive | Moderate to Good | sphinxsai.comnih.govkuleuven.be |
| Pseudomonas aeruginosa | Gram-Negative | Moderate | sphinxsai.com |
The mechanism of action for 1,2-benzisothiazolin-3-one (BIT) and its derivatives appears to target fundamental cellular processes. Research on Staphylococcus aureus indicates that at inhibitory concentrations, BIT does not significantly disrupt membrane integrity. scilit.com Instead, its primary action is the significant inhibition of active transport and glucose oxidation. scilit.com The dependence of these metabolic pathways on thiol-containing enzymes suggests that cellular thiol groups are a major target for BIT. scilit.com The compound's interaction with glutathione (B108866) and isolated enzyme preparations supports this proposed mechanism. scilit.com Other studies suggest that isothiazolones, in general, inhibit microbial growth by interfering with critical physiological processes like respiration and energy generation. scilit.com
Further research into benzothiazole derivatives has identified other potential targets. One such target is the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) enzyme, which is essential for bacterial cell wall biosynthesis. nih.gov
The 1,2-benzisothiazol-3(2H)-one scaffold is the basis for a series of broad-spectrum antifungal agents. nih.govatamankimya.com The antifungal potency of these derivatives is significantly influenced by their substituents. nih.gov Structure-activity relationship studies have highlighted that the presence of a heterocyclic ring, a methyl group, and a phenyl ring is crucial for optimal antifungal activity. nih.govnih.gov
These compounds have been screened against a range of fungal pathogens, including various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The broad antifungal activity of lead-optimized compounds was noted against all these species. nih.gov
Table 2: Antifungal Spectrum of 1,2-Benzisothiazol-3(2H)-one Derivatives
| Fungal Species | Activity Observed | Reference |
|---|---|---|
| Candida species | Broad-spectrum activity | nih.gov |
| Cryptococcus neoformans | Broad-spectrum activity | nih.gov |
| Aspergillus fumigatus | Broad-spectrum activity | nih.gov |
The therapeutic potential of the 1,2-benzisothiazole scaffold extends to antiviral applications. Specifically, hybrid derivatives combining 1,2-benzisothiazol-3(2H)-one with 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their ability to inhibit viral proteases. nih.gov
These hybrid compounds were screened against the proteases of Dengue virus (DENV) and West Nile Virus (WNV). nih.gov A significant number of the synthesized compounds demonstrated notable inhibition against both DENV2 and WNV proteases. For example, one of the most potent compounds exhibited IC₅₀ values of 3.75 µM against DENV2 NS2B/NS3 protease and 4.22 µM against WNV NS2B/NS3 protease. nih.gov This suggests that the 1,2-benzisothiazole structure can serve as a valuable scaffold for developing inhibitors against flavivirus proteases.
Table 3: Antiviral Activity of 1,2-Benzisothiazole Hybrid Derivatives
| Virus Target | Mechanism | Potency (Example IC₅₀) | Reference |
|---|---|---|---|
| Dengue Virus (DENV2) | NS2B/NS3 Protease Inhibition | 3.75 ± 0.06 µM | nih.gov |
| West Nile Virus (WNV) | NS2B/NS3 Protease Inhibition | 4.22 ± 0.07 µM | nih.gov |
Broad-Spectrum Antibacterial Efficacy
Anti-inflammatory Efficacy and Immunomodulatory Effects
While the 1,2-benzisothiazole core is a component of various biologically active molecules, specific data on the anti-inflammatory and immunomodulatory effects of this compound are not detailed in the reviewed literature. However, research into related structures provides context for the potential of this chemical family. Studies on different classes of 1,2-benzothiazine derivatives have shown that they can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme induced during inflammation. nih.gov Additionally, some 2-amino benzothiazole derivatives have demonstrated significant anti-inflammatory activity in animal models. sphinxsai.com These findings suggest that the broader benzisothiazole scaffold is a promising area for the development of anti-inflammatory agents, though direct evidence for the acetamide derivative specified is pending.
Anticancer Potential and Cell Line Specificity (e.g., A549, MCF7)
While the broader class of 1,2-benzisothiazole derivatives has been investigated for its anticancer properties, specific data regarding the activity of this compound against the A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines is not extensively detailed in the reviewed literature. However, related derivatives of the 1,2-benzisothiazole core have demonstrated notable effects. For instance, certain 1,2-benzisothiazole derivatives have been shown to inhibit the proliferation of human colon cancer (HT-29) cells, particularly under hypoxic conditions where the enzyme Carbonic Anhydrase IX is overexpressed. nih.gov This suggests that the anticancer potential of this chemical family is linked to specific molecular targets within cancer cells.
Enzyme Inhibition and Molecular Targeting
The primary mechanism through which 1,2-benzisothiazole derivatives exert their biological effects is through the inhibition of specific enzymes. Research has focused on several key enzymatic targets.
Carbonic Anhydrase Inhibition
Derivatives of 1,2-benzisothiazole have been specifically developed as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. nih.gov A particular focus has been on the tumor-associated isoform, Carbonic Anhydrase IX (CAIX), which is a key factor in the survival and proliferation of cancer cells in the low-oxygen (hypoxic) environments typical of solid tumors. nih.govmedchemexpress.com
Certain 1,2-benzisothiazole derivatives bearing carboxamide moieties have shown potent and selective inhibition against CAIX. nih.gov The inhibitory activity is significant, with some compounds exhibiting inhibition constants (Kᵢ) in the nanomolar range against specific isoforms. For example, benzthiazide, a related benzothiazide derivative, acts as a potent inhibitor of CAIX. medchemexpress.com This targeted inhibition of tumor-related enzymes underscores the potential of the 1,2-benzisothiazole scaffold in the development of novel anticancer agents. nih.gov
Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Benzothiazide
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
|---|---|---|
| Benzthiazide | CAIX | 8.0 nM |
| Benzthiazide | CA2 | 8.8 nM |
| Benzthiazide | CA1 | 10 nM |
Data sourced from MedchemExpress. medchemexpress.com
Caspase-3 Inhibition
A significant area of investigation has been the role of 1,2-benzisothiazol-3-one derivatives as inhibitors of caspase-3, a critical enzyme in the apoptotic (programmed cell death) pathway. chemicalbook.com Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. chemicalbook.com
A series of novel 1,2-benzisothiazol-3-one derivatives demonstrated potent inhibition of caspase-3, with some compounds achieving inhibitory concentrations (IC₅₀) in the low nanomolar range. chemicalbook.com This level of potency highlights their potential as therapeutic agents for conditions characterized by excessive apoptosis. chemicalbook.com
Table 2: Caspase-3 Inhibitory Activity of a 1,2-Benzisothiazol-3-one Derivative
| Compound | Target Enzyme | IC₅₀ Value |
|---|---|---|
| Derivative 5i | Caspase-3 | 1.15 nM |
Data refers to a specific derivative from a synthesized series. chemicalbook.com
Urease Enzyme Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, most notably Helicobacter pylori, the primary cause of gastric ulcers. nih.gov Inhibition of urease is a promising strategy for treating these infections. nih.govnih.gov
Derivatives of the 1,2-benzisothiazole scaffold have been identified as effective urease inhibitors. nih.gov Research on related benzothiazole derivatives showed excellent inhibitory potential, with IC₅₀ values significantly lower than the standard inhibitor, acetohydroxamic acid. nih.gov Furthermore, a selenium-containing analog, 2-phenyl-1,2-benzisoselenazol-3(2H)-one (ebselen), has been identified as one of the most potent bacterial urease inhibitors discovered to date, with Kᵢ values in the nanomolar range against both Sporosarcina pasteurii and H. pylori ureases. nih.gov
Table 3: Urease Inhibitory Activity of Benzothiazole and Benzisoselenazole Derivatives
| Compound Class/Derivative | Target Enzyme | Activity (IC₅₀ / Kᵢ) |
|---|---|---|
| Benzothiazole Derivatives | Jack bean urease | IC₅₀ range: 16.16 - 105.32 µM |
| Ebselen | S. pasteurii urease | Kᵢ = 2.11 nM |
| Ebselen | H. pylori urease | Kᵢ = 226 nM |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is a therapeutic target for the management of type 2 diabetes. wikipedia.org While various heterocyclic compounds have been developed as DPP-IV inhibitors, the reviewed scientific literature did not provide specific evidence of this compound or its direct derivatives possessing significant DPP-IV inhibitory activity. The development of DPP-IV inhibitors has largely focused on other chemical scaffolds. nih.govnih.gov
Specialized Biological Applications
Beyond its role as a scaffold for enzyme inhibitors, the core compound 1,2-Benzisothiazol-3(2H)-one has several established industrial and biological applications. It is widely used as a biocide and preservative in a variety of water-based products, including paints, adhesives, and detergents, due to its effective antimicrobial and fungicidal properties. chemicalbook.comwikipedia.org
In the realm of pharmacology, the 1,2-benzisothiazol-3-one structure has been identified as a platelet aggregation inhibitor, indicating a potential role in modulating blood clot formation. nih.gov It is also recognized as a disinfectant. chemicalbook.comnih.gov These applications demonstrate the broad utility of the benzisothiazole chemical framework.
Antifouling Agent Development against Marine Organisms
The battle against biofouling—the undesirable accumulation of microorganisms, plants, and animals on submerged structures—is a major concern for maritime industries. The compound this compound and its related structures have been investigated as potent antifouling agents.
Marine Chlorella: Research has demonstrated that resins incorporating benzisothiazolinone derivatives exhibit significant inhibitory effects against the growth of marine microalgae, including various species of Chlorella. nih.govnih.govresearchgate.net When these active compounds are grafted onto acrylic resins, they can be released in a controlled manner, which helps to prevent the initial stages of biofilm formation. nih.gov Studies on copolymers containing these active units showed a clear inhibition of Chlorella growth from the initial cultivation stages when compared to control groups. nih.gov The mechanism is believed to involve the gradual hydrolysis of the polymer, releasing the small molecule biocides that inhibit algal cell reproduction. nih.gov The cell wall of algae like Chlorella salina may offer some protection against these agents, but the compounds can still inflict serious destructive effects on photosynthesis. semanticscholar.org
Barnacle Larvae: The larval stage of barnacles is a critical phase for settlement and a key target for antifouling technologies. Copolymers containing 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide have shown excellent inhibitory effects on the survival and settlement of barnacle larvae. nih.govresearchgate.net The introduction of these compounds into marine coatings disrupts the ability of barnacle cyprids to attach to surfaces. nih.gov The mechanism often involves interfering with key biological processes in the larvae. For example, some antifouling compounds affect neurotransmitters and lipid metabolism, which are crucial for larval development and metamorphosis. researchgate.net Disrupting these pathways can delay development, inhibit swimming, or prevent the transition to the settled cyprid stage. researchgate.netnih.gov
Table 1: Inhibitory Effects of Benzisothiazole-based Copolymers on Marine Organisms
| Target Organism | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Marine Chlorella | Grafted acrylic resins with benzisothiazolinone | Effective restriction of algal cell growth in the initial stages. | nih.gov |
| Chlorella pyrenoidosa | Copolymers with 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide | Significant inhibitory effects on growth. | nih.govresearchgate.net |
| Barnacle Larvae | Grafted acrylic resins with benzisothiazolinone | Excellent inhibition against larvae. | nih.gov |
| Barnacle Larvae | Copolymers with 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide | Excellent inhibition of survival. | nih.govresearchgate.net |
Herbicidal Efficacy in Agricultural Contexts
In agriculture, acetamide-class compounds are recognized for their herbicidal properties, primarily by inhibiting the growth of weeds in their early stages. google.com While direct studies on this compound are limited in the provided context, research into the closely related 1,2-benzisoxazole-3-acetamide derivatives offers significant insights into its potential herbicidal action. tandfonline.com
Derivatives such as N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides have demonstrated potent herbicidal activities against various weeds found in paddy fields. tandfonline.com These compounds are part of a class of herbicides that are thought to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). wssa.net This inhibition disrupts the formation of new cell membranes, which is essential for cell growth, particularly affecting susceptible weeds before they emerge. wssa.net
The mechanism of action for acetamide herbicides is generally understood to be the inhibition of cell division and growth. wssa.net They are absorbed by the emerging shoots of weeds and interfere with vital biochemical pathways. The efficacy of these herbicides can be influenced by factors such as the specific chemical structure, application rate, and the type of weed being targeted. csic.esresearchgate.net
Table 2: Herbicidal Activity of 1,2-Benzisoxazole-3-acetamide Derivatives
| Compound Derivative | Target Weeds | Efficacy | Reference |
|---|---|---|---|
| N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides | Paddy field weeds | Excellent herbicidal activities reported. | tandfonline.com |
| Chloroacetamide Herbicides (General Class) | Various, especially grasses | Inhibit very-long-chain fatty acid synthesis, affecting pre-emergence growth. | wssa.net |
Interactions with Biological Macromolecules
The biological activities of this compound and its analogs stem from their interactions with essential biological macromolecules, primarily enzymes.
One of the key proposed mechanisms for the herbicidal action of chloroacetamide compounds is the covalent binding to the active site of certain enzymes. nih.gov Research has shown that these herbicides can irreversibly bind to the active site cysteine of condensing enzymes, such as plant type III polyketide synthases. nih.gov This binding inactivates the enzyme, disrupting critical metabolic pathways. For instance, chalcone (B49325) synthase, an enzyme sensitive to this class of herbicides, is inhibited by the covalent modification of its active site cysteine. nih.gov This provides direct evidence for a specific molecular target.
Furthermore, compounds with a benzisothiazole-3(2H)-one structure have been identified as potential inhibitors of phospholipase enzymes, such as hepatic lipase (B570770) and endothelial lipase. google.com These enzymes play a crucial role in lipid metabolism. google.com By inhibiting their activity, these compounds can interfere with the hydrolysis of lipids in lipoproteins, demonstrating a different mode of interaction with biological macromolecules. google.com The ability of a compound to bind to and alter the function of proteins, such as by protecting them from proteolysis or altering their thermal stability, is another aspect of its interaction with macromolecules. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidating Key Pharmacophores for Diverse Biological Activities
The 1,2-benzisothiazole (B1215175) scaffold is a recognized pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. researchgate.net Derivatives of 1,2-benzisothiazol-3(2H)-one have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net The core structure's ability to interact with various biological targets is a testament to its versatility as a pharmacophore.
The benzisothiazole ring system is a bicyclic structure that is fundamental to the biological activity of this class of compounds. This ring system is a key component in molecules designed as caspase-3 inhibitors, which are crucial in regulating apoptosis or programmed cell death. nih.gov The rigid nature of the benzisothiazole scaffold provides a fixed orientation for substituents, allowing for specific interactions with target enzymes or receptors. The sulfur and nitrogen atoms within the isothiazole (B42339) ring can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets.
The acetamide (B32628) side chain at the 3-position of the benzisothiazole ring plays a significant role in modulating the compound's efficacy. Modifications to this side chain can lead to substantial changes in biological activity. For instance, in a series of 2-(benzothiazolylthio)acetamide derivatives, alterations to the acetamide moiety were key in developing selective antagonists for the CCR3 receptor, which is involved in inflammatory responses. nih.gov The length, branching, and substitution of the acetamide chain can influence the compound's solubility, lipophilicity, and ability to fit into the binding pocket of a target protein.
Comparative SAR Studies with Isosteric Scaffolds (e.g., Benzisoxazoles, Benzothiazoles)
Isosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is a common strategy in drug design. wikipedia.org Comparing the SAR of 1,2-benzisothiazole derivatives with their isosteric counterparts, such as benzisoxazoles and benzothiazoles, provides valuable insights into the role of the heteroatoms in the five-membered ring.
Benzisoxazole derivatives, where the sulfur atom of the benzisothiazole is replaced by an oxygen atom, have also been extensively studied. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide serves as a precursor for a variety of 3,5-disubstituted benzisoxazoles with potential pharmacological properties. mdpi.com Studies on 3-substituted 1,2-benzisoxazole (B1199462) derivatives have revealed significant anticonvulsant activity. nih.gov
Benzothiazoles, which feature the sulfur atom at a different position in the ring, are another important isosteric scaffold. nih.gov Research on benzothiazole-phenyl analogs has led to the discovery of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain relief. nih.gov Furthermore, 2-(benzothiazolylthio)acetamide derivatives have been identified as potent and selective CCR3 receptor antagonists. nih.gov
Below is a comparative table of isosteric scaffolds and their observed biological activities:
| Scaffold | Key Heteroatoms | Example Biological Activity |
| 1,2-Benzisothiazole | Sulfur, Nitrogen | Antimicrobial, Anticancer, Caspase-3 inhibition researchgate.netnih.gov |
| 1,2-Benzisoxazole | Oxygen, Nitrogen | Anticonvulsant, Precursor for various derivatives nih.govmdpi.com |
| Benzothiazole (B30560) | Sulfur, Nitrogen | FAAH/sEH inhibition, CCR3 antagonism nih.govnih.gov |
Ligand Efficiency and Optimization Parameters in Lead Compound Development
In the process of lead optimization, medicinal chemists use various metrics to guide the development of drug candidates. tmu.edu.tw Ligand efficiency (LE) is a key parameter that relates the potency of a compound to its size (typically measured by the number of heavy atoms). Lipophilic ligand efficiency (LLE) further refines this by considering the compound's lipophilicity, a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov
The goal is to develop compounds that are not only potent but also have favorable "drug-like" properties. nih.gov For benzisothiazole-based compounds, lead optimization efforts would focus on maximizing potency while maintaining an optimal balance of physicochemical properties. nih.govnih.gov This involves a systematic approach of modifying the lead structure and evaluating the resulting changes in activity and properties. tmu.edu.tw
The following table outlines key parameters used in lead optimization:
| Parameter | Description | Importance in Drug Development |
| Potency (e.g., IC50, EC50) | The concentration of a drug that produces a specific effect. | A primary measure of a drug's effectiveness. |
| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom of a ligand to its target. | Helps in identifying small, efficient fragments for lead generation. nih.gov |
| Lipophilic Ligand Efficiency (LLE) | A measure that combines potency and lipophilicity. | Guides the optimization of potency while controlling lipophilicity to improve ADME properties. nih.govnih.gov |
| Solubility | The ability of a compound to dissolve in a solvent. | Crucial for absorption and formulation. |
| Metabolic Stability | The resistance of a compound to being broken down by metabolic enzymes. | Determines the compound's half-life and duration of action. |
Through careful consideration of these SAR, SPR, and lead optimization principles, researchers can effectively design and develop novel 1,2-benzisothiazole-3-acetamide derivatives with enhanced therapeutic potential.
Computational Chemistry and Cheminformatics in 1,2 Benzisothiazole 3 Acetamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities with Enzyme Targets
Through molecular docking simulations, researchers can predict the binding modes and estimate the binding affinities of 1,2-benzisothiazole-3-acetamide derivatives with various enzyme targets. For instance, studies on derivatives of the closely related 1,2-benzisothiazol-3-one have shown their potential as inhibitors of enzymes like caspase-3. nih.govnih.gov Molecular docking has been instrumental in predicting the interactions and binding modes of these inhibitors within the active site of caspase-3. nih.gov For example, a novel series of 1,2-benzisothiazol-3-one derivatives demonstrated low nanomolar potency against caspase-3 in vitro, with compound 5i exhibiting the most potent inhibitory activity with an IC50 of 1.15 nM. nih.gov
These simulations provide insights into the structural basis of inhibition and can guide the synthesis of analogs with improved potency. nih.gov The predicted binding modes often highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity.
Identification of Critical Amino Acid Residues in Binding Pockets
A significant outcome of molecular docking is the identification of specific amino acid residues within the target's binding pocket that are critical for ligand recognition and binding. In studies of benzimidazole (B57391) derivatives, which share structural similarities with benzisothiazoles, molecular docking has been used to identify key amino acid interactions. For example, in the context of Ascaris β-tubulins, hydrogen bond formation with amino acids Q134, E198, and V236 were found to be common and consistent interactions. nih.gov Similarly, molecular dynamics simulations have pointed to E198 as a key binding amino acid for benzimidazoles. nih.gov This information is invaluable for understanding the mechanism of action and for designing new molecules with enhanced specificity and affinity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and the stability of the binding over time.
MD simulations can be used to analyze the conformational landscape of this compound and its derivatives. For the parent acetamide (B32628) molecule, calculations have been performed to determine equilibrium geometry parameters and barriers to conformational transitions. researchgate.net Studies on related structures like 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide have demonstrated the existence of multiple conformers with similar energies, and MD simulations can help understand their interconversion. core.ac.uk This analysis is crucial as the biological activity of a molecule can be highly dependent on its accessible conformations.
Furthermore, MD simulations are employed to assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a solvated environment, researchers can observe whether the initial binding pose is maintained and identify any significant conformational rearrangements. This helps to validate the docking results and provides a more realistic representation of the binding event. For instance, MD simulations have been used to assess the stability and conformational behavior of thiazole-based hydrazones within the binding site of their target. nih.gov
De Novo Design and Virtual Screening Approaches for Novel Derivatives
Computational techniques are also at the forefront of designing new molecules. De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target, while virtual screening allows for the rapid computational assessment of large libraries of existing compounds.
Virtual screening is a powerful tool for identifying new hit compounds from large chemical databases. researchgate.net This approach has been successfully used to identify new classes of inhibitors for various targets, including non-zinc-binding MMP-2 inhibitors from a benzimidazole scaffold. nih.gov In the context of this compound, virtual screening could be employed to search for derivatives with desired biological activities. For example, a ligand-based virtual screening of the ZINC15 database was used to identify potential inhibitors of triosephosphate isomerase from Leishmania mexicana. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models can then be used to predict the activity of new, unsynthesized molecules.
For derivatives of 1,2-benzisothiazol-3-one, QSAR models have been developed to predict their caspase-3 inhibitory activities. nih.govnih.gov One study used the stepwise-multiple linear regression (SW-MLR) method to build a robust and predictive model with a high correlation coefficient. nih.gov The results of such studies indicate which molecular descriptors, such as those related to electronegativity, atomic masses, and van der Waals volumes, play a significant role in the compound's biological activity. nih.govresearchgate.net This information is critical for guiding the design of new derivatives with enhanced potency. QSAR models have also been developed for other related heterocyclic compounds, such as nih.govnih.govpnrjournal.comtriazino[4,3-a]benzimidazole acetic acid derivatives, to predict their aldose reductase inhibitory activity. chem-soc.si
In Silico Assessment of Druglikeness and Lead Optimization Parameters
Before significant resources are invested in synthesizing and testing new compounds, in silico methods can be used to predict their "druglikeness" and other pharmacokinetic properties. These predictions help to prioritize compounds that are more likely to have favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess a compound's potential to be an orally bioavailable drug. For instance, a study on 1,2-Benzisothiazol-3-amine tbdms concluded that it could act as a diabetes-regulating agent as it followed drug similarity requirements and was less toxic. pnrjournal.com The lead optimization process for benzothiazole (B30560) amide analogs involved an iterative cycle of design, synthesis, and screening to improve antibacterial potency and physicochemical properties. nih.gov This process often involves the use of computational tools to guide the modifications made to the lead compound. rsc.orgnih.govresearchgate.net
Interactive Table of Research Findings
| Research Area | Key Finding | Compound Class | Target/Activity | Computational Method |
| Binding Mode Prediction | Identification of potent nanomolar inhibitors. nih.gov | 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Molecular Docking |
| Critical Residue Identification | E198 identified as a key binding amino acid. nih.gov | Benzimidazoles | Ascaris β-tubulins | Molecular Dynamics |
| Conformational Analysis | Existence of multiple stable conformers. core.ac.uk | 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | - | Quantum Chemical Calculations |
| Virtual Screening | Identification of new non-zinc-binding inhibitors. nih.gov | Benzimidazoles | MMP-2 | Virtual Screening |
| QSAR Modeling | Development of a predictive model for inhibitory activity. nih.gov | 1,2-Benzisothiazol-3-one derivatives | Caspase-3 | Stepwise-MLR |
| Druglikeness Assessment | Compound follows drug similarity requirements. pnrjournal.com | 1,2-Benzisothiazol-3-amine tbdms | AMPK agonist | In Silico ADME |
Analytical Method Development and Validation for 1,2 Benzisothiazole 3 Acetamide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are paramount for separating 1,2-Benzisothiazole-3-acetamide from impurities, degradation products, or matrix components, enabling its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an HPLC method typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings.
For the separation of benzisothiazole derivatives, reverse-phase (RP) HPLC is commonly employed. sielc.com A method for a structurally similar compound, 1,2-Benzisothiazolin-3-one (BIT), utilizes a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For UV detection, wavelengths of 275 nm or 200 nm have been found suitable for related structures. sielc.com
The development process for this compound would involve screening different C18 or phenyl-hexyl columns and optimizing the mobile phase gradient (the ratio of organic to aqueous solvent) to achieve a symmetric peak with adequate retention time and separation from any potential impurities.
Table 1: Example HPLC Conditions for Analysis of Related Benzisothiazole Compounds
| Parameter | Condition 1 sielc.com | Condition 2 sielc.com |
| Column | Newcrom R1 | Newcrom R1, 3.2x50 mm |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile (10%), 0.1% TFA in Water |
| Detection | UV | UV at 275 nm |
| Flow Rate | Not Specified | 0.5 mL/min |
| Application | Analysis of 1,2-Benzisothiazolin-3-one | Analysis of 1,2-Benzisothiazolin-3-one |
This table presents typical starting conditions for method development based on structurally similar compounds.
For applications requiring higher sensitivity and selectivity, such as trace-level analysis, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive identification and quantification.
A sensitive and accurate LC-MS/MS method was developed for the quantification of BIT in various biological matrices. nih.gov This method utilized a Kinetex phenyl-hexyl column with an isocratic mobile phase of 0.1% formic acid in methanol (B129727) and water. nih.gov Quantification was achieved using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM). nih.gov The MRM transitions for BIT were m/z 152.2 > 134.1. nih.gov A similar approach could be readily adapted for this compound, where the precursor ion would be the protonated molecule [M+H]⁺ and the product ion would be a characteristic fragment generated through collision-induced dissociation. The development of such a method allows for the determination of the compound in complex samples with high accuracy. nih.govrsc.org
Table 2: Example LC-MS/MS Parameters for Benzisothiazolinone (BIT) Analysis
| Parameter | Condition nih.gov |
| Instrument | LC-MS/MS |
| Column | Kinetex phenyl-hexyl (100 × 2.1 mm, 2.6 μm) |
| Mobile Phase | 0.1% Formic acid in Methanol and Water (Isocratic) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (BIT) | m/z 152.2 > 134.1 |
| Run Time | 6 min |
This table provides a validated method for a closely related compound, which serves as a strong starting point for developing a method for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally suitable for volatile and thermally stable compounds. This compound, containing a polar amide group, is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.com
Derivatization for GC-MS analysis typically involves replacing active hydrogens on polar functional groups (like the N-H in the acetamide (B32628) group) with nonpolar moieties. sigmaaldrich.com Silylation is a common derivatization technique where reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.comtcichemicals.com These derivatives exhibit improved chromatographic behavior and are less prone to thermal degradation in the GC inlet. researchgate.net For instance, a method for determining acetamide in water samples used derivatization with 9-xanthydrol, followed by GC-MS analysis. nih.gov The development of a GC-MS method for this compound would require careful optimization of the derivatization reaction conditions (reagent, temperature, and time) to ensure complete and reproducible conversion to the desired derivative. nih.gov
Spectroscopic and Spectrometric Characterization Methodologies
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzisothiazole ring system, typically in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern on the benzene (B151609) ring. A key signal would be the singlet for the methylene (B1212753) (-CH₂-) protons of the acetamide group. The amide protons (-NH₂) would likely appear as a broad singlet, with a chemical shift that can be dependent on the solvent and concentration.
The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbonyl carbon (C=O) of the amide group (typically δ 160-180 ppm), and the methylene carbon (-CH₂-). Complete spectral assignments for related benzo[d]isothiazole derivatives have been achieved using 1D and 2D NMR techniques, which are crucial for unambiguous structural confirmation. nih.gov
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H NMR | ||
| Aromatic Protons | 7.0 - 8.0 | Complex multiplet patterns revealing substitution. |
| -CH₂- (Methylene) | ~ 4.0 - 5.0 | Likely a singlet. |
| -NH₂ (Amide) | Broad, variable | Chemical shift is solvent and concentration dependent. |
| ¹³C NMR | ||
| Aromatic Carbons | 120 - 150 | Multiple signals corresponding to the benzisothiazole ring. |
| C=O (Carbonyl) | 160 - 180 | Characteristic amide carbonyl signal. |
| -CH₂- (Methylene) | ~ 40 - 50 | Signal for the carbon adjacent to the carbonyl group. |
These are predicted ranges based on general principles and data from similar structures. nih.govrsc.org
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent bands would include the N-H stretching vibrations of the primary amide, typically appearing as two bands in the 3100-3500 cm⁻¹ region. researchgate.net A strong absorption band for the C=O (carbonyl) stretching of the amide group (Amide I band) is expected around 1630-1680 cm⁻¹. nist.gov The N-H bending vibration (Amide II band) usually appears near 1550-1640 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations from the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Vibrations associated with the C=N and C-S bonds of the benzisothiazole ring would appear in the fingerprint region (below 1600 cm⁻¹). researchgate.net
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide (R-CONH₂) | N-H Stretch | 3100 - 3500 (two bands) |
| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1630 - 1680 |
| Amide (R-CONH₂) | N-H Bend (Amide II) | 1550 - 1640 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Benzisothiazole Ring | C=N, C=C Stretches | ~1400 - 1600 |
This table summarizes the expected IR absorption frequencies for the key functional groups in the molecule. researchgate.netnist.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, which has a deduced molecular formula of C₉H₈N₂OS, the theoretical exact mass can be calculated. An ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer, for example, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for confident elemental composition assignment. mdpi.com
The process involves ionizing the molecule—for instance, creating the protonated molecule [M+H]⁺ in positive ion mode—and measuring its m/z with high precision. The experimentally measured mass is then compared to the theoretical mass calculated from the elemental formula. A low mass error, typically below 5 ppm, provides strong evidence for the proposed formula.
Furthermore, the isotopic pattern of the molecular ion cluster offers additional confirmation. The presence of sulfur in this compound results in a characteristic A+2 peak (from the ³⁴S isotope) with a relative abundance of approximately 4.25%. HRMS can resolve and accurately measure the abundance of these isotopic peaks, further substantiating the elemental composition.
Table 1: Hypothetical HRMS Data for Molecular Formula Confirmation of this compound (C₉H₈N₂OS) This table is generated based on theoretical calculations for illustrative purposes.
| Ion Species | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) | Key Isotopic Peak | Theoretical Relative Abundance (%) |
|---|---|---|---|---|---|
| [M+H]⁺ | 193.0430 | 193.0428 | -1.04 | A+2 ([³⁴S]M+H)⁺ | 4.48 |
Advanced Derivatization Chemistry for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. libretexts.org For this compound, derivatization can be employed to increase volatility for gas chromatography (GC) or to enhance detector response. nih.gov The primary target for derivatization on this molecule is the acetamide functional group, which contains active hydrogens that can lead to poor thermal stability and chromatographic peak shape due to intermolecular hydrogen bonding. libretexts.orgyoutube.com
The choice of derivatizing reagent is dictated by the functional group being targeted and the analytical technique employed. nih.gov
Silylation : This is a common and effective method for derivatizing amides. libretexts.org Silylating reagents replace the active hydrogens on the amide nitrogen with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. libretexts.orgsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl (B83357) donors. youtube.com The resulting silylated derivative of this compound would be significantly more volatile and thermally stable, making it amenable to GC-MS analysis. MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) can be used to form TBDMS derivatives, which are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com A TBDMS derivative of the related compound 1,2-Benzisothiazol-3-amine has been reported, demonstrating the applicability of this approach to the benzisothiazole class. nih.gov
Derivatization with 9-Xanthydrol : For analyses in complex matrices, derivatization with 9-xanthydrol is a proven strategy for acetamide. acs.org This reaction can be performed directly in aqueous samples, and the resulting derivative can be analyzed by GC-MS, effectively reducing matrix interference and preventing the artifactual formation of acetamide during hot injection. acs.orgnih.gov
Optimization of the reaction involves adjusting parameters such as reagent concentration, reaction time, temperature, and pH to ensure the reaction proceeds to completion. youtube.comnih.gov
Table 2: Potential Derivatization Reagents for this compound
| Reagent Class | Specific Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Amide (-CONH₂) | Increase volatility and thermal stability for GC analysis. youtube.comsigmaaldrich.com |
| Alkylation | 9-Xanthydrol | Amide (-CONH₂) | Improve detectability and reduce matrix effects in GC-MS. acs.orgnih.gov |
The primary goal of derivatization is often to improve the chromatographic behavior of a polar analyte. By replacing the active hydrogens of the amide group in this compound, derivatization achieves several key improvements:
Increased Volatility : The reduction in polarity and the disruption of intermolecular hydrogen bonding lowers the boiling point of the analyte, making it sufficiently volatile for analysis by gas chromatography. youtube.com
Enhanced Thermal Stability : Many polar compounds, including primary amides, can be prone to degradation at the high temperatures used in a GC injector port. libretexts.org The resulting derivatives are typically more thermally stable, ensuring the integrity of the analyte during analysis. libretexts.org
For liquid chromatography (LC), while derivatization is less common as it is not required for volatility, it can be used to make a polar compound more hydrophobic, thereby increasing its retention in reverse-phase HPLC. libretexts.org
Method Validation Parameters: Linearity, Accuracy, Precision, and Robustness
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters are defined by international guidelines.
Linearity : This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov It is typically evaluated by analyzing a series of standards at a minimum of five different concentration levels. nih.gov The relationship between concentration and instrument response is expressed by the coefficient of determination (R²), which should ideally be close to 1.000. nih.gov
Table 3: Example Linearity Data for this compound Analysis This table contains hypothetical data for illustrative purposes.
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,998 |
| 25.0 | 380,010 |
| 50.0 | 758,990 |
| Linear Regression Equation: y = 15180x + 450 | |
| Coefficient of Determination (R²): 0.9998 |
Accuracy : Accuracy expresses the closeness of agreement between the value found and an accepted reference value. nih.gov It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix. nih.gov The sample is then analyzed, and the percentage of the analyte recovered is calculated.
Table 4: Example Accuracy Data for this compound Analysis This table contains hypothetical data for illustrative purposes.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
|---|---|---|---|
| Low | 5.0 | 4.95 | 99.0% |
| Mid | 25.0 | 25.35 | 101.4% |
| High | 50.0 | 49.80 | 99.6% |
Precision : Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov It is usually evaluated at two levels:
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.
Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment. Precision is reported as the relative standard deviation (%RSD).
Table 5: Example Precision Data for this compound Analysis This table contains hypothetical data for illustrative purposes.
| Parameter | Concentration (µg/mL) | Mean Measured Conc. (n=6) | Standard Deviation | % RSD |
|---|---|---|---|---|
| Repeatability | 25.0 | 25.1 | 0.21 | 0.84% |
| Intermediate Precision | 25.0 | 24.8 | 0.35 | 1.41% |
Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.govnih.gov It provides an indication of the method's reliability during normal usage. nih.gov For an HPLC method, parameters such as mobile phase pH, column temperature, and flow rate may be slightly varied to test the impact on the results. nih.gov
Patent Landscape and Intellectual Property Analysis in 1,2 Benzisothiazole 3 Acetamide Research
Academic Utilization of Patent Information for Research Direction
For academic researchers, patent literature serves as a critical, yet often underutilized, source of scientific information. Unlike peer-reviewed journals, patents disclose inventions that are not only novel and non-obvious but also have a practical application. The initial public disclosure of new chemical entities frequently occurs in patent applications, sometimes years before similar findings appear in academic journals. nih.gov
The comprehensive data within patents, including detailed synthetic procedures, characterization data, and biological activity profiles, can be invaluable for academic research. By systematically searching patent databases, researchers can:
Avoid Redundant Research: Identifying patented compounds and synthetic routes prevents the unintentional duplication of previous work.
Identify Starting Points for New Projects: Patented core scaffolds can serve as the basis for designing novel analogues with potentially improved properties.
Gain Mechanistic Insights: The biological data in patents can provide clues about the mechanism of action of a class of compounds, even if it is not fully elucidated.
Understand the Competitive Landscape: For translational research, an awareness of the existing intellectual property is crucial for securing funding and potential future commercialization.
Specialized patent databases offer advanced search functionalities, such as chemical structure and substructure searches, which are particularly useful for chemists. patsnap.com These tools allow researchers to track the development of specific compound classes, like benzisothiazoles, and identify areas that are heavily patented versus those that remain relatively unexplored.
Trends in Patenting Benzisothiazole Derivatives with Biological Activities
The benzisothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities. A review of patent literature from recent years highlights several key trends in the development of benzisothiazole derivatives. researchgate.netmonash.edunih.gov
There is a significant focus on the development of benzisothiazole derivatives as anticancer agents . researchgate.netmonash.edu Patents describe compounds with various substitution patterns on the benzisothiazole ring system, often targeting specific enzymes or signaling pathways involved in cancer progression. Another prominent area of patenting activity is in the field of neurodegenerative diseases , such as Alzheimer's and Parkinson's disease. researchgate.netmonash.edu The antipsychotic drug Ziprasidone, which features a 1,2-benzisothiazole (B1215175) core, is a notable example of a successful therapeutic agent in this class. wikipedia.orgwikipedia.org
Furthermore, patents for benzisothiazole derivatives with anti-inflammatory, antimicrobial, and antiviral properties continue to be filed, underscoring the versatility of this heterocyclic system. mdpi.com
The following table summarizes recent patenting trends for benzisothiazole derivatives with demonstrated biological activities.
| Therapeutic Area | Key Biological Targets/Mechanisms | Representative Patent Examples (Illustrative) |
| Oncology | Kinase inhibitors, apoptosis inducers, anti-proliferative agents | Patents for benzothiazole (B30560) derivatives targeting various cancer cell lines. researchgate.netmonash.edu |
| Neurodegenerative Diseases | Dopamine and serotonin (B10506) receptor antagonists, enzyme inhibitors | Patents for compounds with potential applications in Alzheimer's and Parkinson's disease. researchgate.netmonash.edu |
| Infectious Diseases | Antiviral (e.g., against Dengue virus), antibacterial, antifungal agents | Patents describing benzisothiazolones as antimicrobial and antifungal agents. mdpi.comgoogle.com |
| Inflammatory Disorders | Enzyme inhibitors involved in inflammatory pathways | Patents for benzisothiazole derivatives with anti-inflammatory properties. researchgate.netmonash.edu |
Analysis of Patented Synthetic Routes and Derivatization Approaches
The synthesis of the 1,2-benzisothiazol-3-one core is well-documented in the patent literature, with several distinct approaches being claimed. A common strategy involves the cyclization of 2-(alkylthio)benzamide derivatives. googleapis.com One patented method describes the direct conversion of a 2-(alkylthio)benzamide to a 1,2-benzisothiazol-3-one using a halogenating agent, which is presented as an industrially advantageous one-step process. googleapis.com Another patented approach starts from 2-(alkylthio)benzaldehyde oximes, which are then cyclized. google.com
A Chinese patent outlines a method starting from 2-halogenated benzonitriles, which are reacted with a thiol to give a 2-alkylthio substituted benzonitrile, followed by reaction with a halogenating agent in the presence of water to yield the 1,2-benzisothiazol-3-one. google.com
The derivatization to form 1,2-Benzisothiazole-3-acetamide would typically involve N-alkylation of the 1,2-benzisothiazol-3-one core with a suitable haloacetamide derivative. A patent for 1,3,4-thiadiazole (B1197879) benzisothiazolinone acetamide (B32628) derivatives describes the reaction of benzisothiazolin-3-one-2-yl acetic acid with a substituted 2-amino-5-substituted phenyl-1,3,4-thiadiazole in the presence of a condensing agent. patsnap.com This indicates a feasible route to the target acetamide through an initial N-alkylation to introduce the acetic acid moiety, followed by amide bond formation.
The table below outlines some of the patented synthetic strategies for the 1,2-benzisothiazol-3-one scaffold.
| Starting Material | Key Reagents/Steps | Patent Reference (Illustrative) |
| 2-(Alkylthio)benzamide | Halogenating agent (e.g., sulfuryl chloride, chlorine) | EP 0657438 B1 googleapis.com |
| 2-(Alkylthio)benzaldehyde | 1. Hydroxylamine (B1172632); 2. Halogenating agent | EP0702008A2 google.com |
| 2-Halobenzonitrile | 1. Thiol compound and base; 2. Halogenating agent and water | CN107162998B google.com |
| Thiosalicylic acid | 1. Thionyl chloride; 2. Amine | Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease mdpi.com |
Identification of Novel Chemical Space and Research Opportunities from Patent Databases
Patent databases are a rich repository for identifying novel chemical space and new research avenues. By systematically analyzing the vast number of compounds disclosed in patents, researchers can identify underexplored areas within a particular chemical class. For 1,2-benzisothiazole derivatives, this can involve:
Mapping Substitution Patterns: Analyzing the substitution patterns on the benzisothiazole ring that have been extensively patented versus those that have received less attention. This can guide the design of novel derivatives with potentially unique biological activities.
Identifying "White Spots" in the Patent Landscape: These are areas of chemical space with little or no patent protection, representing opportunities for innovation.
Correlating Scaffolds with Biological Activity: By data-mining patents, it is possible to identify correlations between specific benzisothiazole substitution patterns and particular biological activities. This can inform the design of more potent and selective compounds.
Discovering Novel Synthetic Methodologies: Patents often disclose novel synthetic methods that can be adapted for academic research to create new series of compounds.
The discovery of a naturally occurring 1,2-benzisoxazole (B1199462) with potent antibiotic activity against multi-drug resistant bacteria highlights the potential for finding novel applications for this class of compounds. nih.gov While this is a benzisoxazole, the structural similarity to benzisothiazoles suggests that a focused search for antibacterial benzisothiazole derivatives could be a fruitful area of research.
By leveraging the wealth of information in patent databases, academic and industrial researchers can more effectively direct their efforts towards the discovery and development of new this compound derivatives and related compounds with novel therapeutic applications.
Future Directions and Emerging Research Avenues for 1,2 Benzisothiazole 3 Acetamide
Discovery of Novel Biological Targets and Therapeutic Applications
The future of 1,2-benzisothiazole-3-acetamide research lies in expanding its known biological activity profile to uncover novel therapeutic uses. While initial studies have highlighted its potential, a deeper exploration of its mechanism of action and molecular interactions is necessary.
Derivatives of the parent structure, 1,2-benzisothiazolin-3-one, have demonstrated significant and broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. nih.govnih.gov Further investigation into acetamide (B32628) derivatives could lead to the development of new classes of antibiotics or antifungal agents.
Beyond antimicrobial applications, related benzisothiazole compounds have shown promise in several other therapeutic areas. For instance, N-acyl substituted 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3 and caspase-7, enzymes central to the process of apoptosis (programmed cell death). chemicalbook.comnih.gov This suggests a potential therapeutic role in diseases characterized by excessive apoptosis, such as neurodegenerative disorders. chemicalbook.com Additionally, certain 1,2-benzisothiazole (B1215175) derivatives act as potent inhibitors of phosphomannose isomerase (PMI), indicating potential for anti-tumor applications. nih.gov The structural similarity of the core molecule to known cyclooxygenase-II (COX-II) inhibitors also presents an avenue for developing novel anti-inflammatory agents. archivepp.com
Future research will likely focus on screening this compound and its new analogues against a wider array of biological targets, including various kinases, proteases, and receptors implicated in cancer, inflammation, and neurological diseases.
Table 1: Investigated Biological Targets for Benzisothiazole Derivatives
| Target Enzyme/Process | Therapeutic Area | Finding | Reference(s) |
| Caspase-3 / Caspase-7 | Neurodegenerative Disorders, Cancer | N-acyl derivatives show nanomolar potency, protecting against apoptosis in cell models. | chemicalbook.comnih.gov |
| Phosphomannose Isomerase (PMI) | Oncology | Potent inhibition by fluoro-substituted derivatives. | nih.gov |
| Bacterial & Fungal Cells | Infectious Diseases | Broad-spectrum antimicrobial activity observed in various derivatives. | nih.govnih.gov |
| Cyclooxygenase-II (COX-II) | Inflammation, Pain | Acetamide derivatives of known inhibitors have been synthesized to act as anti-inflammatory agents. | archivepp.com |
Design and Synthesis of Multi-Targeting Hybrid Compounds
A significant trend in modern drug discovery is the shift towards polypharmacology—designing single chemical entities that can modulate multiple biological targets simultaneously. This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. The 1,2-benzisothiazole scaffold is an ideal foundation for creating such multi-targeting hybrid compounds.
Researchers have successfully developed dual inhibitors based on the related benzothiazole (B30560) core. For example, a series of benzothiazole-phenyl analogs were designed to dually inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation pathways. nih.gov Similarly, a novel benzothiazole-piperazine hybrid was identified as a multi-target-directed ligand against Alzheimer's disease by effectively binding to both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregates. nih.gov
Another promising strategy involves creating hybrids by linking the benzisothiazole core to other pharmacologically active heterocycles. Benzothiazole–1,2,3–triazole hybrids, for instance, have been synthesized and shown to be potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. mdpi.comresearchgate.net
Future work in this area will involve the rational design and synthesis of novel this compound hybrids. By combining its core structure with moieties known to interact with other disease-relevant targets, it may be possible to create synergistic therapies for complex conditions like cancer, neuroinflammation, and metabolic disorders.
Table 2: Examples of Multi-Targeting Benzothiazole-Based Hybrids
| Hybrid Compound Class | Targets | Potential Application | Reference(s) |
| Benzothiazole-phenyl analogs | Soluble Epoxide Hydrolase (sEH) & Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | nih.gov |
| Benzothiazole-piperazine hybrid | Acetylcholinesterase (AChE) & Amyloid-beta (Aβ) | Alzheimer's Disease | nih.gov |
| Benzothiazole-1,2,3-triazole hybrid | Epidermal Growth Factor Receptor (EGFR) | Cancer | mdpi.comresearchgate.net |
| Benzophenone-oxadiazole hybrid | Cyclooxygenase-2 (COX-2) | Inflammation | archivepp.com |
Application of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. researchgate.netmdpi.com These computational tools are particularly valuable for the rational design of novel derivatives of this compound.
Predictive models are a cornerstone of AI in drug design. For example, Graph Neural Networks (GNNs) can learn complex relationships between a molecule's structure and its biological activity or physicochemical properties. nih.gov Specific AI platforms, such as AtomNet, use deep learning to analyze 3D protein structures and predict ligand-binding affinities with high accuracy. crimsonpublishers.com These tools can help researchers prioritize which novel this compound derivatives to synthesize and test, saving significant time and resources. Furthermore, AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to design compounds with better pharmacokinetic profiles. nih.gov
The use of molecular docking and molecular dynamics (MD) simulations, often enhanced by ML, has already been applied to identify promising multi-target benzothiazole ligands, demonstrating the power of integrating computational approaches with traditional medicinal chemistry. nih.gov
Exploration of New Synthetic Methodologies for Sustainable Production
As the potential applications of 1,2-benzisothiazole derivatives expand, so does the need for efficient, safe, and environmentally friendly manufacturing processes. Traditional synthetic routes can be time-consuming and may rely on harsh reagents or produce significant waste. google.com Future research is increasingly focused on developing sustainable and "green" chemistry approaches for the synthesis of the 1,2-benzisothiazol-3(2H)-one core.
Recent breakthroughs in this area include:
Electrochemical Synthesis : An innovative method using electricity as a clean redox agent has been developed for the dehydrogenative cyclization of 2-mercaptobenzamides to form the benzisothiazol-3(2H)-one ring system. This process avoids the need for conventional chemical oxidants. nih.gov
Heterogeneous Catalysis in Water : A highly efficient synthesis has been reported using a recyclable, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) catalyst. This reaction proceeds in water under an oxygen atmosphere, which significantly improves the environmental footprint and simplifies product purification. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of related heterocyclic compounds, from days to mere minutes. nih.govnih.gov This technique enhances energy efficiency and process throughput.
The exploration of continuous flow production methods and the use of biocatalysis are other promising avenues for the large-scale, sustainable production of this compound and its derivatives. google.com
Integration of Interdisciplinary Research Approaches for Comprehensive Understanding
To fully unlock the therapeutic potential of this compound, a comprehensive understanding derived from the integration of multiple scientific disciplines is essential. The complexity of drug action, from molecular interactions to physiological outcomes, necessitates a collaborative approach.
Future research will benefit from a convergence of expertise:
Medicinal and Synthetic Chemistry : To design and create novel analogues and multi-targeting hybrids with improved potency and selectivity. nih.gov
Computational Chemistry and AI : To perform molecular modeling, predict biological activity, and guide the rational design process, as seen in the identification of multi-target ligands for Alzheimer's. nih.gov
Pharmacology and Cell Biology : To conduct in vitro enzyme inhibition assays and cell-based studies to elucidate mechanisms of action and confirm therapeutic effects. nih.govnih.gov
In Vivo Animal Studies : To evaluate the efficacy and behavioral effects of lead compounds in relevant disease models, bridging the gap between cell-based assays and clinical application. nih.gov
Green Chemistry and Chemical Engineering : To develop and scale up sustainable and efficient synthetic processes for viable pharmaceutical production. nih.gov
By combining these diverse fields, researchers can create a synergistic cycle of design, synthesis, testing, and understanding that will accelerate the development of this compound-based therapeutics from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2-benzisothiazol-3(2H)-one derivatives, and how can their purity be validated?
- Methodology : A common approach involves reacting dithiodibenzoyl precursors with amino acid esters (e.g., alanine or phenylalanine methyl ester) in solvents like THF/DMF, using 1,1’-carbonyldiimidazole (CDI) as an activating agent. Purity is typically assessed via GC (>98% purity) and confirmed by NMR for structural validation .
- Critical Step : Ensure anhydrous conditions during CDI activation to prevent hydrolysis of intermediates.
Q. How should researchers handle and store 1,2-benzisothiazole derivatives to ensure stability?
- Guidelines : Store under inert gas (e.g., N) at 2–8°C to prevent oxidation or moisture absorption. Use amber glassware to avoid photodegradation. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential irritancy .
Q. What spectroscopic techniques are most effective for characterizing 1,2-benzisothiazole-3-acetamide analogs?
- Methods :
- NMR : Assign peaks for acetamide protons (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm) to confirm substitution patterns .
- X-ray Diffraction : Resolve crystal structures to verify stereochemistry, as demonstrated for 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid derivatives .
Advanced Research Questions
Q. How can reaction thermodynamics guide the optimization of benzisothiazole ring closure?
- Data-Driven Approach : Use NIST-reported enthalpy values (ΔH° = -112 ± 8.4 kJ/mol) for hydrolysis reactions to predict solvent effects. For example, aqueous ethanol stabilizes intermediates, improving yields in cyclization steps .
- Case Study : Boiling points (e.g., 231°C for benzothiazole) inform solvent selection (e.g., high-boiling DMF for reflux reactions) .
Q. What strategies resolve contradictions in reported biological activities of 1,2-benzisothiazolone derivatives?
- Validation Framework :
Reproducibility : Replicate antimicrobial assays (e.g., MIC testing) under standardized conditions (pH 7.4, 37°C) .
Structure-Activity Analysis : Compare substituent effects; e.g., fluoro-phenyl groups in 3c enhance antifungal activity vs. non-halogenated analogs .
Meta-Analysis : Cross-reference datasets from peer-reviewed studies to identify outliers or solvent-dependent artifacts .
Q. How can researchers mitigate challenges in synthesizing reactive intermediates like 3-chloromethyl benzisothiazoles?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
